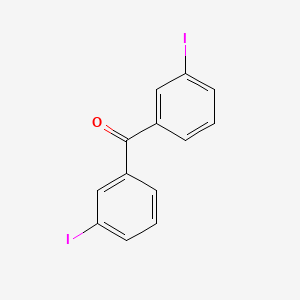

3,3'-Diiodobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8I2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUNBQOGOCFLNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8I2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397894 | |

| Record name | 3,3'-Diiodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25186-99-6 | |

| Record name | 3,3'-Diiodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3'-Diiodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,3'-diiodobenzophenone, a key building block in various fields of chemical research and drug development. The document delves into the core synthetic strategy, focusing on the well-established Friedel-Crafts acylation reaction. It offers a detailed mechanistic explanation, a step-by-step experimental protocol, and a guide to the characterization of the final product. This guide is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize and validate this important chemical entity.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₃H₈I₂O, is a symmetrical diaryl ketone featuring two iodine atoms positioned at the meta-positions of the phenyl rings. The presence of the iodine atoms makes this molecule a versatile intermediate for further chemical transformations, particularly in the realm of cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the introduction of a wide array of functional groups, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic and photophysical properties. The benzophenone core itself is a common motif in medicinal chemistry, and the strategic placement of iodine atoms provides a handle for late-stage functionalization in drug discovery programs.

The Synthetic Pathway: A Strategic Approach via Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

For the synthesis of this compound, a logical and efficient approach is the reaction of 3-iodobenzoyl chloride with iodobenzene in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This strategy ensures the desired 3,3'-di-iodinated substitution pattern.

Unraveling the Mechanism: A Step-by-Step Explanation

The Friedel-Crafts acylation proceeds through a well-understood electrophilic aromatic substitution mechanism. The key steps are as follows:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of 3-iodobenzoyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key attacking electrophile in the reaction.

-

Electrophilic Attack: The π-electron system of the iodobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack disrupts the aromaticity of the iodobenzene ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst becomes complexed with the product ketone.

-

Work-up: The final product, this compound, forms a stable complex with the aluminum chloride. Therefore, a stoichiometric amount of the catalyst is required. The reaction is quenched by the addition of a dilute acid, which hydrolyzes the complex and liberates the desired ketone.

Below is a diagram illustrating the workflow for the synthesis of this compound.

Caption: Synthesis Workflow for this compound.

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a gas outlet to a trap (for HCl gas)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

Reagents:

-

Iodobenzene

-

3-Iodobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., carbon disulfide)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Procedure:

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Charging the Flask: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

-

Addition of Reactants: Add iodobenzene (1.0 equivalent) to the cooled suspension. Dissolve 3-iodobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 3-iodobenzoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, or until the reaction is complete (monitor by TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following table summarizes the key physical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₁₃H₈I₂O |

| Molecular Weight | 434.01 g/mol [1] |

| Appearance | Yellow crystalline powder[2] |

| Melting Point | 147-149 °C[1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone.[2] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). Due to the meta-substitution, the protons on each ring will exhibit distinct chemical shifts and coupling patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (typically in the range of δ 190-200 ppm), the carbon atoms attached to the iodine atoms (which will be shifted upfield due to the heavy atom effect), and the other aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other expected peaks include those for aromatic C-H and C=C stretching.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) at m/z 434. The fragmentation pattern will be characteristic of a diaryl ketone, with prominent fragments corresponding to the iodophenyl and iodobenzoyl cations.

Safety Considerations

-

3-Iodobenzoyl chloride is corrosive and reacts with water to release HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous aluminum chloride is a water-sensitive and corrosive solid. Handle in a dry environment and avoid inhalation of dust. The reaction with water is highly exothermic.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated fume hood.

-

The Friedel-Crafts acylation reaction is exothermic and generates HCl gas. Ensure proper temperature control and use a gas trap.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and reliable method for obtaining this valuable chemical intermediate. By understanding the underlying reaction mechanism and adhering to a carefully planned experimental protocol, researchers can efficiently produce high-purity material. The versatility of the iodo-substituents opens up a vast chemical space for the development of novel molecules with potential applications in medicine, materials science, and beyond. This guide serves as a foundational resource for scientists and professionals engaged in these pursuits.

References

-

BOC Sciences. This compound.

-

Made-in-China.com. China offers this compound.

Sources

Spectroscopic Profile of 3,3'-Diiodobenzophenone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3,3'-Diiodobenzophenone, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The information presented herein is a synthesis of predicted data and comparative analysis with structurally related compounds, providing a robust reference for the identification and characterization of this molecule.

Introduction

This compound is a halogenated aromatic ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a central carbonyl group and two meta-substituted iodophenyl rings, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and materials with specific photophysical properties. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development endeavor. This guide elucidates the expected spectroscopic signatures of this compound, offering a detailed interpretation of its NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established computational models and provide a reliable reference for experimental verification.[1][2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region, arising from the protons on the two di-substituted phenyl rings. Due to the meta-substitution pattern, four distinct proton environments are anticipated for each ring. However, given the symmetry of the molecule, these will appear as a single set of four signals.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-2 | 8.05 | t | 1.7 |

| H-6', H-6 | 7.88 | ddd | 7.8, 1.7, 1.1 |

| H-4', H-4 | 7.82 | ddd | 7.9, 1.7, 1.1 |

| H-5', H-5 | 7.30 | t | 7.8 |

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

Interpretation:

-

The protons ortho to the iodine atom (H-2' and H-2) are predicted to be the most downfield due to the deshielding effect of the adjacent iodine and the carbonyl group.

-

The protons ortho and para to the carbonyl group (H-6', H-6 and H-4', H-4) will also experience deshielding, albeit to a lesser extent.

-

The proton meta to both the iodine and carbonyl groups (H-5', H-5) is expected to be the most upfield in the aromatic region.

-

The predicted multiplicities (triplet, doublet of doublet of doublets) arise from the coupling between adjacent non-equivalent protons on the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will provide key information about the carbon framework of the molecule. Seven distinct carbon signals are expected: one for the carbonyl carbon, and six for the aromatic carbons (three for each symmetrically equivalent ring).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 194.5 |

| C-1', C-1 | 139.0 |

| C-3', C-3 | 94.5 |

| C-5', C-5 | 141.0 |

| C-6', C-6 | 130.5 |

| C-2', C-2 | 138.0 |

| C-4', C-4 | 131.0 |

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

Interpretation:

-

The carbonyl carbon (C=O) is characteristically found at a very downfield chemical shift, typically around 195 ppm.

-

The carbon atom directly bonded to the iodine (C-3', C-3) is expected to have a chemical shift significantly influenced by the heavy iodine atom, appearing around 95 ppm.

-

The remaining aromatic carbons will appear in the typical range for substituted benzene rings, with their specific chemical shifts influenced by the positions of the iodine and carbonyl substituents.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption of the carbonyl group and various vibrations of the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | 1660 - 1680 | Strong |

| C=C Aromatic Stretch | 1570 - 1600 | Medium-Strong |

| C-H Aromatic Stretch | 3050 - 3100 | Medium |

| C-I Stretch | 500 - 600 | Medium-Strong |

| Aromatic C-H Bending (out-of-plane) | 750 - 850 | Strong |

Note: Predicted data based on typical values for substituted benzophenones and computational predictions.

Interpretation:

-

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1660-1680 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the conjugated ketone.

-

Aromatic C=C Stretch: Several bands of medium to strong intensity between 1570 and 1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

-

Aromatic C-H Stretch: Weaker absorptions above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) correspond to the stretching vibrations of the C-H bonds on the aromatic rings.

-

Carbon-Iodine (C-I) Stretch: A medium to strong absorption in the far-infrared region (500-600 cm⁻¹) is expected for the C-I stretching vibration.

-

Aromatic C-H Bending: Strong bands in the "fingerprint" region, particularly between 750 and 850 cm⁻¹, arise from the out-of-plane bending vibrations of the aromatic C-H bonds and are indicative of the substitution pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of the benzophenone chromophore, with some modifications due to the presence of the iodine substituents.

Table 4: Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

| Transition | Predicted λmax (nm) |

| π → π | ~260 |

| n → π | ~340 |

Note: Predicted data based on typical values for halogenated benzophenones.[3][4]

Interpretation:

-

π → π Transition:* A strong absorption band around 260 nm is expected, corresponding to the π → π* electronic transition within the conjugated aromatic system of the benzophenone core.

-

n → π Transition:* A weaker, broader absorption band at a longer wavelength, typically around 340 nm, is characteristic of the n → π* transition involving the non-bonding electrons of the carbonyl oxygen. The presence of the heavy iodine atoms may cause a slight bathochromic (red) shift in this transition compared to unsubstituted benzophenone.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Researchers should adapt these methods based on the specific instrumentation available in their laboratories.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol or cyclohexane) of a known concentration. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample from approximately 200 to 400 nm. Use a cuvette containing the pure solvent as a reference.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Logical relationship between spectroscopic data and the elucidation of molecular structure.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented NMR, IR, and UV-Vis data, along with their interpretations, serve as a valuable resource for the unambiguous identification and characterization of this important chemical intermediate. The outlined experimental protocols offer a practical starting point for researchers to obtain and verify this data in their own laboratories. As with any predictive data, experimental confirmation is highly recommended for definitive structural assignment.

References

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

CD ComputaBio. IR Spectrum Prediction Service. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

ResearchGate. How to predict IR Spectra?. [Link]

-

CD ComputaBio. UV Spectrum Prediction Service. [Link]

-

YouTube. IR Spectra Predicting Tools. [Link]

-

Mestrelab. Download NMR Predict. [Link]

-

Spectra Prediction. [Link]

-

PMC. UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra. [Link]

-

Protheragen. IR Spectrum Prediction. [Link]

-

Protheragen. UV-Vis Spectrum Prediction. [Link]

-

Reddit. IR spectrum predictor software. [Link]

-

(PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]

-

PubMed. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. [Link]

-

Science Alert. Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. [Link]

Sources

Quantum yield of 3,3'-Diiodobenzophenone

An In-Depth Technical Guide to the Quantum Yield of 3,3'-Diiodobenzophenone

Abstract

Benzophenone is a cornerstone of organic photochemistry, renowned for its high-efficiency intersystem crossing to the triplet state. This property has established it as a critical photosensitizer in academic and industrial research, including drug development. The introduction of heavy atoms, such as iodine, into the benzophenone scaffold is predicted to significantly modulate its photophysical properties through enhanced spin-orbit coupling. This technical guide provides a comprehensive analysis of the predicted quantum yields of this compound. While direct experimental values for this specific molecule are not prevalent in published literature, this document synthesizes foundational photochemical principles and data from related compounds to construct a robust predictive model for its behavior. Furthermore, we present detailed, field-proven experimental protocols for the systematic determination of its triplet, phosphorescence, and photochemical reaction quantum yields. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical framework and the practical methodologies required to characterize and utilize this potent photosensitizer.

The Benzophenone Chromophore: A Photochemical Workhorse

The utility of benzophenone and its derivatives in photochemistry stems from a unique set of photophysical properties. Upon absorption of UV light (typically in the 330-360 nm range), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), specifically an n→π* state.[1] What makes benzophenone exceptional is the subsequent, near-quantitative efficiency of intersystem crossing (ISC) to the lowest triplet state (T₁).[1][2]

This spin-forbidden S₁ → T₁ transition is remarkably fast and efficient for benzophenone (Φ_ISC ≈ 1) because the singlet and triplet states are close in energy and have different orbital characters (n,π* and π,π*), which facilitates spin-orbit coupling.[1][3] The resulting triplet state is a relatively long-lived and highly reactive diradical species, capable of initiating a wide array of chemical transformations, including hydrogen abstraction and energy transfer.[4][5] It is this high triplet quantum yield that positions benzophenone as a premier photosensitizer.[1]

The Heavy-Atom Effect: Enhancing Intersystem Crossing with Iodine Substitution

The "heavy-atom effect" describes the observed increase in the rate of spin-forbidden photophysical processes when heavy atoms (like Br or I) are incorporated into a molecule or are present in the solvent.[6][7] This phenomenon is a direct consequence of enhanced spin-orbit coupling. The large nuclear charge of the heavy atom causes the spin and orbital angular momenta of the electrons to interact more strongly. This interaction "mixes" the spin states, meaning the singlet and triplet states are no longer "pure." Consequently, transitions that were formally spin-forbidden, such as intersystem crossing (S₁ → T₁) and phosphorescence (T₁ → S₀), gain some allowed character and their rates increase significantly.[6][8]

In the context of this compound, the two iodine atoms are expected to have a profound impact:

-

Increased Intersystem Crossing Rate (k_ISC): The already rapid ISC of the benzophenone core will be further accelerated.

-

Decreased Fluorescence Quantum Yield (Φ_F): As the rate of ISC increases, the lifetime of the S₁ state shortens, making deactivation via fluorescence even less competitive.[8]

-

Increased Phosphorescence Rate (k_P): The rate of the T₁ → S₀ transition is also enhanced, which can lead to a shorter triplet lifetime and potentially a higher phosphorescence quantum yield (Φ_P), especially if non-radiative decay pathways are not proportionally affected.

Predicted Photophysical Profile of this compound

Based on the foundational principles of the benzophenone chromophore and the heavy-atom effect, we can predict the quantum yields for this compound. These predictions provide a hypothesis to be tested by the experimental methods outlined in the subsequent section.

Table 1: Predicted Quantum Yields of this compound vs. Benzophenone

| Quantum Yield | Benzophenone (in non-polar solvent) | This compound (Predicted) | Rationale |

| Triplet Yield (Φ_T) | ≈ 1.0[1] | ≈ 1.0 | The parent compound already has a near-unity yield. The heavy-atom effect will primarily increase the rate of ISC, ensuring any competing pathways like fluorescence remain negligible. |

| Fluorescence Yield (Φ_F) | Very low (< 0.01) | Extremely low (<< 0.01) | The significantly faster ISC rate will further quench fluorescence, making it nearly undetectable.[8] |

| Phosphorescence Yield (Φ_P) | ~0.9 (at 77K)[9] | Potentially high (especially at 77K) | The heavy-atom effect increases the probability of radiative T₁ → S₀ decay. This value is highly dependent on temperature and solvent, as non-radiative decay is a strong competitor. |

The following Jablonski diagram illustrates these predicted pathways, emphasizing the dominance of intersystem crossing.

Caption: Photophysical pathways for this compound.

Experimental Determination of Quantum Yields

Validating the predicted photophysical properties requires rigorous experimental measurement. The following protocols provide step-by-step methodologies for determining the key quantum yields.

Protocol 1: Determination of Triplet Quantum Yield (Φ_T) by Laser Flash Photolysis

Laser Flash Photolysis (LFP) is the definitive method for studying triplet states. It allows for the direct observation of the transient triplet-triplet (T-T) absorption. The quantum yield is determined by comparing the transient absorbance of the sample to that of a well-characterized standard under identical conditions.[2]

Caption: Workflow for Triplet Quantum Yield (Φ_T) determination via LFP.

Methodology:

-

Materials:

-

This compound (Sample)

-

Benzophenone (Standard, Φ_T ≈ 1 in benzene)[2]

-

Spectroscopic grade solvent (e.g., benzene or acetonitrile)

-

Nanosecond Laser Flash Photolysis (LFP) system with a suitable excitation source (e.g., 355 nm Nd:YAG laser)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

-

Procedure:

-

Solution Preparation: Prepare stock solutions of the sample and the benzophenone standard in the chosen solvent.

-

Absorbance Matching: Prepare working solutions of both the sample and standard, carefully adjusting concentrations so that their absorbance values are identical (typically 0.1-0.2) at the laser excitation wavelength (λ_ex). This ensures that both solutions absorb the same number of photons.

-

Deoxygenation: Transfer the solutions to LFP cuvettes and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for at least 20 minutes to remove dissolved oxygen, which is an efficient quencher of triplet states.

-

LFP Analysis (Standard): Place the standard cuvette in the LFP system. Excite the sample with a single laser pulse and record the transient absorption spectrum immediately after the flash. Identify the wavelength of maximum triplet-triplet absorption (λ_max_T) and measure the maximum change in optical density (ΔOD_std) at this wavelength.

-

LFP Analysis (Sample): Without changing any instrumental parameters (especially laser power), replace the standard with the sample cuvette. Record the transient spectrum and measure the maximum change in optical density (ΔOD_sample) at its respective λ_max_T.

-

Extinction Coefficient Ratio: The ratio of the triplet-triplet molar extinction coefficients (ε_T_std / ε_T_sample) is required. If ε_T_sample is unknown, it can be determined by comparative methods or assumed to be similar to the standard as a first approximation, a common practice for structurally related molecules.

-

-

Calculation: The triplet quantum yield of the sample is calculated using the following equation: Φ_T_sample = Φ_T_std * (ΔOD_sample / ΔOD_std) * (ε_T_std / ε_T_sample) [2]

Protocol 2: Determination of Phosphorescence Quantum Yield (Φ_P)

Phosphorescence is typically weak at room temperature due to quenching. Therefore, these measurements are often performed at 77 K (liquid nitrogen temperature) in a rigid glass matrix, which minimizes non-radiative decay. The quantum yield is determined relative to a standard with a known phosphorescence yield.[9]

Methodology:

-

Materials:

-

This compound (Sample)

-

Benzophenone (Standard, Φ_P ≈ 0.9 in a suitable glass at 77K)[9]

-

Glass-forming solvent (e.g., EPA: diethyl ether, isopentane, and ethanol in a 5:5:2 ratio)

-

Spectrofluorometer with a phosphorescence measurement mode (pulsed lamp and gated detector)

-

Liquid nitrogen dewar with a quartz sample holder

-

UV-Vis Spectrophotometer

-

-

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the glass-forming solvent. Absorbance at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Record the room-temperature UV-Vis absorption spectra for all solutions.

-

Phosphorescence Measurement:

-

Place the sample solution in the quartz tube and carefully immerse it in the liquid nitrogen dewar until a clear, rigid glass is formed.

-

Place the dewar in the sample compartment of the spectrofluorometer.

-

Excite the sample at a wavelength where both sample and standard absorb.

-

Using the instrument's phosphorescence mode, record the phosphorescence emission spectrum by integrating the signal after the excitation pulse has ceased.[9]

-

Repeat the measurement for the standard under identical instrumental conditions.

-

-

-

Calculation: The phosphorescence quantum yield (Φ_P_sample) is calculated using the comparative method equation: Φ_P_sample = Φ_P_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

-

I: Integrated phosphorescence intensity.

-

A: Absorbance at the excitation wavelength.

-

n: Refractive index of the solvent (since the solvent is the same, this term cancels out).

-

Protocol 3: Determination of Photochemical Reaction Quantum Yield (Φ_R) via Chemical Actinometry

To measure the quantum yield of a photochemical reaction photosensitized by this compound, one must first accurately measure the number of photons entering the reaction vessel (photon flux). Chemical actinometry is the gold standard for this measurement.[10] The ferrioxalate actinometer is widely used due to its reliability and broad spectral sensitivity.[11][12]

Caption: Workflow for determining reaction quantum yield using actinometry.

Methodology:

-

Part A: Measuring Photon Flux

-

Actinometer Preparation: (Perform in a darkroom) Prepare a 0.006 M solution of potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O) in 0.05 M H₂SO₄.[10]

-

Irradiation: Fill the photochemical reactor vessel with the actinometer solution. Irradiate it using the same light source and geometry intended for your actual experiment for a precisely measured time (t). The extent of reaction should be kept low (<10%).

-

Development: Take a known volume (V₁) of the irradiated solution. Add a buffered solution of 1,10-phenanthroline. This complexes with the Fe²⁺ ions formed during photolysis to produce a stable, intensely colored complex. Dilute to a final known volume (V₂).

-

Measurement: Measure the absorbance (A_complex) of this solution at 510 nm.

-

Calculation of Moles of Fe²⁺: Using a pre-established calibration curve (from known Fe²⁺ solutions), determine the concentration of the Fe²⁺-phenanthroline complex and calculate the total moles of Fe²⁺ produced.

-

Calculation of Photon Flux: The number of moles of photons absorbed is calculated as: Moles of Photons = Moles of Fe²⁺ formed / Φ_Fe²⁺ Where Φ_Fe²⁺ is the known quantum yield of the actinometer at the irradiation wavelength (e.g., 1.25 at 366 nm). The photon flux is then Moles of Photons / time (t).

-

-

Part B: Measuring the Reaction Quantum Yield

-

Irradiate Sample: In the identical experimental setup, irradiate a solution containing this compound and the reactant for the same time (t).

-

Analyze Product: Quantify the number of moles of product formed using an appropriate analytical technique (e.g., GC, HPLC, or NMR with an internal standard).

-

Calculate Reaction Quantum Yield (Φ_R): Φ_R = Moles of Product Formed / Moles of Photons Absorbed

-

Data Interpretation and Key Considerations

-

Solvent Effects: The photochemistry of benzophenones can be sensitive to the solvent environment. Protic solvents can form hydrogen bonds with the carbonyl group, which may alter the energies of the n,π* and π,π* states and potentially affect the ISC rate.[13][14]

-

Oxygen Quenching: As noted, dissolved oxygen is an efficient quencher of triplet states. Rigorous deoxygenation is critical for accurate determination of triplet lifetimes and quantum yields.

-

Concentration: For all measurements, concentrations should be carefully controlled to avoid aggregation and inner filter effects, where the sample absorbs too much of the excitation or emitted light.[15]

Applications in Drug Development and Research

A photosensitizer like this compound with a near-unity triplet quantum yield is a powerful tool:

-

Photodynamic Therapy (PDT): An efficient triplet sensitizer can readily transfer its energy to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in PDT.

-

Photocrosslinking: The reactive triplet state can abstract hydrogen atoms from nearby molecules, leading to the formation of covalent bonds. This is widely used in proteomics to study protein-protein interactions and in material science to create cross-linked polymers.

-

Mechanistic Probes: As a potent triplet sensitizer, it can be used to initiate and study triplet-state reactions of other molecules that do not undergo efficient intersystem crossing on their own.

Conclusion

While specific photophysical data for this compound is scarce, a thorough understanding of fundamental photochemical principles allows for a strong predictive framework. The incorporation of two iodine atoms is expected to enforce near-perfect efficiency in populating the triplet state (Φ_T ≈ 1.0) while rendering fluorescence negligible. This guide provides the scientific rationale behind these predictions and, more importantly, equips researchers with detailed, robust, and validated experimental protocols to accurately measure the quantum yields of this and related compounds. The precise characterization of such potent photosensitizers is paramount to their effective application in drug discovery, materials science, and fundamental chemical research.

References

- Demas, J. N., & Crosby, G. A. (1971). On the actinometric measurement of absolute luminescence quantum yields. The Journal of Physical Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8DOxuggTY5V45vj0jcUYEHJ-yHVAR1tH3y6YRedVK6lRePh1uzUDN6IBRta2_aU77EVbBtyvlH01LEhNXcdz4NbH92fcqVOo6GdOJMQbLWqmSAZS1HGANM8OCx77a4oKohnXtQTJ-6a9H5Lun4fzu0UYtmb0rZWPSLk39]

- Gollnick, K., & Griesbeck, A. (2018). Facile Quantum Yield Determination via NMR Actinometry. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.8b00632]

- HepatoChem, Inc. (n.d.). Determining Photon Flux Using Actinometry. HepatoChem. [URL: https://www.hepatochem.com/determining-photon-flux-using-actinometry/]

- BenchChem. (2025). Determining the Quantum Yield of Valerophenone: A Comparative Guide to Chemical Actinometry and Alternative Methods. BenchChem. [URL: https://www.benchchem.com/product/b5399]

- Yang, D., et al. (2011). Heavy atom effects in the Paternò–Büchi reaction of pyrimidine derivatives with 4,4'-disubstituted benzophenones. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/7/12]

- BenchChem. (2025). A Technical Guide to the Triplet State Quantum Yield of 3-Ethylbenzophenone. BenchChem. [URL: https://www.benchchem.com/product/B5394]

- Montalti, M., et al. (2006). CHEMICAL ACTINOMETRY. KGROUP. [URL: https://www.photochemistry.eu/documents/IUPAC_Technical_Report_2006_actinometry.pdf]

- Yang, D., et al. (2011). Heavy atom effects in the Paternò–Büchi reaction of pyrimidine derivatives with 4,4'-disubstituted benzophenones. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/content/7/1/12]

- Al-Attar, H., & Monkman, A. P. (2022). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8302]

- Scaiano, J. C. (1982). Benzophenone triplet properties in acetonitrile and water. Reduction by lactams. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [URL: https://pubs.rsc.org/en/content/articlelanding/1982/f1/f19827800845]

- JASCO. (2021). Phosphorescence measurement. JASCO Global. [URL: https://jascoinc.com/knowledgebase/spectroscopy/fluorescence-spectroscopy/phosphorescence-measurement/]

- Filatov, M. A., et al. (2021). Impact of iodine loading and substitution position on intersystem crossing efficiency in a series of ten methylated-mesophenyl-BODIPY derivatives. Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/tc/d1tc00947a]

- Batley, M., & Kearns, D. R. (1968). S → T absorption spectra of benzophenone and 4,4'-diiodobenzophenone. Chemical Physics Letters. [URL: https://www.sciencedirect.com/science/article/abs/pii/0009261468800926]

- Filatov, M. A., et al. (2021). Supporting Information: Impact of iodine loading and substitution position on intersystem crossing efficiency. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/tc/d1tc00947a]

- Lhiaubet-Vallet, V., et al. (2012). Benzophenone Photosensitized DNA Damage. Accounts of Chemical Research. [URL: https://pubs.acs.org/doi/10.1021/ar300045m]

- Hurtubise, R. J. (1983). Determination of room-temperature fluorescence and phosphorescence quantum yields for compounds adsorbed on solid surfaces. Analytical Chemistry. [URL: https://www.researchgate.net/publication/231575775_Determination_of_room-temperature_fluorescence_and_phosphorescence_quantum_yields_for_compounds_adsorbed_on_solid_surfaces]

- Venkatraman, R. K., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.jpclett.8b00699]

- Lewis, F. D. (2014). The Photochemistry of Benzophenone. ScholarWorks@BGSU. [URL: https://scholarworks.bgsu.edu/spectrum/vol3/iss1/5/]

- Uma, V., et al. (2020). Iodine-catalyzed three-component annulation: access to highly fluorescent trisubstituted thiophenes. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/cc/d0cc02720a]

- Liu, Y., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c00329]

- LibreTexts Chemistry. (2022). Theory of Fluorescence and Phosphorescence. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/15%3A_Luminescence_Spectroscopy/15.01%3A_Theory_of_Fluorescence_and_Phosphorescence]

- Wang, L., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ac303151c]

- Venkatraman, R. K., et al. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. SciSpace. [URL: https://typeset.io/papers/intermolecular-hydrogen-bonding-controlled-intersystem-2v5b3v2x52]

- Grabolle, R., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Analytical Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3180962/]

- Zhao, J., et al. (2015). Triplet excited state of diiodoBOPHY derivatives: preparation, study of photophysical properties and application in triplet–triplet annihilation upconversion. Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/tc/c5tc01738g]

- Aloïse, S., et al. (2008). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A. [URL: https://www.researchgate.

- Michigan State University Department of Chemistry. (n.d.). Photochemistry. MSU Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/photchem.htm]

- Yu, J.-L., et al. (2024). Photophysical properties of benzophenone (BP)‐derived materials in the solid state. ResearchGate. [URL: https://www.researchgate.

- Würth, C., et al. (2013). Chapter 3 Measurement of photoluminescence quantum yields using standard reference materials. BAM. [URL: https://www.bam.de/Content/DE/Downloads/Publikationen/Aufsaetze/SI-chapter-3.pdf?

- Nuñez, J., et al. (2012). Photophysical study of the Dibenzylideneacetones and 3-Benzylidenethiochroman-4-ones. Journal of Computational Methods in Sciences and Engineering. [URL: https://content.iospress.com/articles/journal-of-computational-methods-in-sciences-and-engineering/jcm0416]

- Postigo, A. (2025). Iodine(III) in Photochemistry. A brief Overview. Preprints.org. [URL: https://www.preprints.org/manuscript/202401.0189/v1]

- Taniguchi, M., & Lindsey, J. S. (2018). 3,3'-Diethylthiadicarbocyanine iodide. PhotochemCAD database. [URL: https://www.photochemcad.com/compound?k15]

- PubChem. (n.d.). 3,3-Diiodopentane. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15580394]

- González, F. B., et al. (2017). Fluorescence quantum yields of compounds B, highlighting the very low... ResearchGate. [URL: https://www.researchgate.net/figure/Fluorescence-quantum-yields-of-compounds-B-highlighting-the-very-low-fluorescence-of_tbl2_319488319]

- Redmond, R. W., & Gamlin, J. N. (1993). Determination of singlet oxygen quantum yields with 1,3-diphenylisobenzofuran in model membrane systems. Journal of Biochemical and Biophysical Methods. [URL: https://pubmed.ncbi.nlm.nih.gov/8219665/]

- Siyushev, P., et al. (2023). Quantum Efficiency of Single Dibenzoterrylene Molecules in para-Dichlorobenzene at Cryogenic Temperatures. arXiv. [URL: https://arxiv.org/abs/2303.12933]

Sources

- 1. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 6. BJOC - Heavy atom effects in the Paternò–Büchi reaction of pyrimidine derivatives with 4,4’-disubstituted benzophenones [beilstein-journals.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. jasco-global.com [jasco-global.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. hepatochem.com [hepatochem.com]

- 13. Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical properties of 3,3'-Diiodobenzophenone

An In-depth Technical Guide to the Photophysical Properties of 3,3'-Diiodobenzophenone

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of this compound, a halogenated aromatic ketone of significant interest in photochemistry and materials science. As a derivative of benzophenone, its behavior is dominated by the carbonyl chromophore, but profoundly modulated by the presence of two iodine atoms. This document elucidates the interplay between the molecule's structure and its electronic transitions, with a particular focus on the heavy-atom effect, which dramatically influences intersystem crossing rates and luminescence characteristics. We will explore its absorption and emission properties, the generation and characterization of its highly efficient triplet state, and the experimental methodologies required for their investigation. This guide is intended for researchers, scientists, and professionals in drug development seeking a deep, mechanistic understanding of this potent photosensitizer.

Introduction: The Benzophenone Core and the Influence of Halogenation

Benzophenone is a cornerstone of organic photochemistry, renowned for its high efficiency in undergoing intersystem crossing (ISC) from its first excited singlet state (S₁) to the triplet state (T₁).[1] This near-quantitative triplet quantum yield (Φ_T ≈ 1 in non-polar solvents) makes it an invaluable photosensitizer for a vast array of chemical and biological applications, from polymer curing to photodynamic therapy.[1][2] The introduction of heavy atoms, such as iodine, onto the benzophenone scaffold dramatically perturbs its photophysical landscape. The "heavy-atom effect" enhances spin-orbit coupling, the interaction between the electron's spin and orbital angular momentum.[3][4] This, in turn, facilitates formally spin-forbidden transitions, most notably intersystem crossing and phosphorescence.

In this compound, the two iodine atoms are strategically positioned to maximize this effect, leading to an even more rapid and efficient population of the triplet state and promoting strong phosphorescence at the expense of fluorescence.[3][5] Understanding these properties is crucial for harnessing its potential in applications requiring potent triplet sensitizers.

Synthesis and Molecular Structure

While numerous synthetic routes for substituted benzophenones exist, a common and effective method for preparing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of 3-iodobenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound via Friedel-Crafts acylation.

The final product, this compound, is typically a yellow crystalline powder, soluble in common organic solvents like ethanol and acetone.[6] The molecule's structure, with two bulky iodine atoms, influences its crystal packing and can affect its solid-state photophysical properties.

Electronic Absorption and Emission

The photophysical journey of this compound begins with the absorption of a photon. Its electronic spectrum is dictated by the benzophenone core, exhibiting characteristic absorption bands in the UV region.

UV-Visible Absorption

The UV-Vis absorption spectrum of this compound is expected to be similar to that of benzophenone, which shows a strong π→π* transition around 250 nm and a weaker, spin-allowed but orbitally-forbidden n→π* transition at longer wavelengths, typically around 330-350 nm.[7][8] The n→π* transition is of paramount importance as it typically leads to the first excited singlet state (S₁) from which the key photochemical events originate. The presence of iodine atoms may cause a slight red-shift (bathochromic shift) in these absorption bands.

| Transition | Approximate Wavelength (λ_max) | Molar Extinction Coefficient (ε) | Description |

| π → π | ~260 nm | High (~20,000 M⁻¹cm⁻¹) | Strong absorption due to excitation of π-bonding electrons. |

| n → π | ~340 nm | Low (~100-200 M⁻¹cm⁻¹) | Weaker absorption involving a non-bonding electron on the carbonyl oxygen. |

Table 1: Expected UV-Visible Absorption Data for this compound in a non-polar solvent.

Fluorescence and Phosphorescence

Following excitation to the S₁ state, the molecule can relax through several pathways.

-

Fluorescence: This is the spin-allowed emission of a photon from the S₁ state back to the ground state (S₀). For benzophenone itself, fluorescence is extremely weak (quantum yield Φ_F < 0.01) because intersystem crossing is much faster.[9] For this compound, due to the enhanced ISC rate from the heavy-atom effect, fluorescence is expected to be virtually non-existent.[3]

-

Phosphorescence: After efficient intersystem crossing to the T₁ state, the molecule can relax to the S₀ state via the emission of a photon. This S₁ ← T₁ transition is spin-forbidden, resulting in a much longer lifetime (microseconds to seconds) compared to fluorescence (nanoseconds).[9][10] The presence of iodine atoms enhances the rate of this forbidden transition, leading to strong phosphorescence. The emission will be significantly red-shifted compared to the absorption, typically appearing in the green region of the spectrum.

The Heavy-Atom Effect: Gateway to the Triplet State

The defining feature of this compound's photophysics is the internal heavy-atom effect. The high atomic number of iodine (Z=53) significantly increases spin-orbit coupling.[4] This has two major consequences:

-

Accelerated Intersystem Crossing (ISC): The rate of S₁ → T₁ crossing is dramatically increased, outcompeting all other S₁ decay pathways. This leads to a triplet quantum yield (Φ_T) that is essentially unity.

-

Enhanced Phosphorescence: The rate of radiative decay from the T₁ state (phosphorescence) is also increased, leading to a brighter phosphorescence emission with a shorter lifetime compared to what would be observed in the absence of the heavy atoms.[5]

The overall process can be visualized using a Jablonski diagram.

Caption: Jablonski diagram for this compound highlighting the dominant ISC pathway.

Experimental Characterization Protocols

Verifying the photophysical properties of this compound requires a suite of spectroscopic techniques.

Protocol: Steady-State Absorption and Emission Spectroscopy

Objective: To determine the absorption (UV-Vis), fluorescence, and phosphorescence spectra and quantum yields.

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in a spectroscopic grade solvent (e.g., cyclohexane or acetonitrile) with concentrations ranging from 10⁻⁶ M to 10⁻⁴ M.

-

UV-Vis Absorption:

-

Use a dual-beam spectrophotometer.

-

Record the absorption spectrum from 200 nm to 500 nm.

-

Determine the wavelength of maximum absorption (λ_max) for the n→π* and π→π* transitions.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at the λ_max of the n→π* transition (~340 nm).

-

Scan the emission spectrum from ~350 nm to 700 nm.

-

Expected Result: A very weak or undetectable fluorescence signal.

-

-

Phosphorescence Spectroscopy:

-

This requires specialized equipment with a pulsed excitation source and a time-gated detector to separate the long-lived phosphorescence from short-lived fluorescence and scattered light.[11]

-

Alternatively, measurements can be performed at low temperature (77 K) in a rigid glass matrix (e.g., ethanol or 2-methyltetrahydrofuran) to minimize non-radiative decay, making phosphorescence more prominent.[11]

-

Excite the sample at ~340 nm and record the time-delayed emission spectrum.

-

Expected Result: A strong, structured emission band in the 450-600 nm range.

-

Protocol: Triplet State Characterization via Laser Flash Photolysis (LFP)

Objective: To directly observe the triplet state, determine its lifetime (τ_T), and calculate the triplet-triplet absorption spectrum and quantum yield (Φ_T).

Methodology:

-

Instrumentation: A nanosecond transient absorption spectrometer is required. This typically consists of a pulsed laser for excitation (e.g., a Nd:YAG laser at 355 nm) and a probe lamp/detector system to monitor changes in absorbance after the laser flash.[12][13]

-

Sample Preparation: Prepare a deoxygenated solution of the sample (~10⁻⁵ M) in a suitable solvent (e.g., benzene or acetonitrile) in a quartz cuvette. Oxygen must be removed by bubbling with argon or nitrogen as it efficiently quenches triplet states.

-

Data Acquisition:

-

Excite the sample with a short laser pulse (e.g., 5-10 ns).

-

Record the transient absorption spectra at various time delays after the pulse (from nanoseconds to microseconds). This reveals the absorption spectrum of the newly formed triplet state (T₁ → T_n absorption).

-

Monitor the decay of the transient absorption at the T-T absorption maximum (e.g., ~530 nm for benzophenone-like triplets) to determine the triplet lifetime (τ_T).[13]

-

-

Quantum Yield Determination:

-

The triplet quantum yield can be determined by the comparative method.[1]

-

Measure the maximum transient absorbance (ΔOD) for the sample and a well-characterized actinometer (standard) with a known Φ_T under identical conditions. Benzophenone itself (Φ_T ≈ 1 in benzene) is an excellent standard.[1]

-

The quantum yield is calculated using the equation: Φ_T(sample) = Φ_T(std) * [ΔOD(sample) / ΔOD(std)] * [ε_T(std) / ε_T(sample)] (where ε_T is the triplet-triplet molar extinction coefficient).

-

Caption: Schematic of a Nanosecond Transient Absorption Spectrometer setup.

Potential Applications

The robust photophysical properties of this compound make it a candidate for several advanced applications:

-

Photoinitiators: Like benzophenone, it can be used as a photoinitiator for radical polymerization. Upon excitation, the triplet state can abstract a hydrogen atom from a suitable donor, generating a radical that initiates a polymerization chain reaction.[6]

-

Photosensitizers in Organic Synthesis: The high-energy triplet state can transfer its energy to other molecules, enabling photochemical reactions that are otherwise inaccessible.[14] This is particularly useful in [2+2] cycloadditions and other triplet-mediated transformations.

-

Probes for Biological Systems: As a heavy-atom-containing photosensitizer, it could be explored in photodynamic therapy, where the triplet state transfers energy to molecular oxygen to generate cytotoxic singlet oxygen.[2]

-

Materials Science: Incorporation into polymer matrices or solid-state materials could lead to materials with strong, long-lived room-temperature phosphorescence, useful for applications in sensing, security inks, and organic light-emitting diodes (OLEDs).[15]

Conclusion

This compound represents a classic example of molecular engineering to fine-tune photophysical properties. By incorporating iodine atoms into the benzophenone framework, the intrinsic tendency for efficient intersystem crossing is further enhanced and harnessed. The result is a molecule with a near-quantitative triplet yield, negligible fluorescence, and strong phosphorescence. Its well-defined photochemical behavior, dominated by the highly reactive triplet state, makes it a powerful tool for researchers and a promising component for a new generation of photoactive materials and therapies. The experimental protocols detailed herein provide a clear roadmap for the comprehensive characterization of this and related compounds.

References

- IOSR Journal of Applied Physics. (2020). UV-Visible absorption spectroscopy and Z-scan analysis.

- University of Victoria. (n.d.). Fluorescence and phosphorescence.

- Google Patents. (1985). US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone.

- Elsevier. (2014). Synthesis of 3-iodobenzo[b]thiophenes via iodocyclization/etherification reaction sequence. Tetrahedron Letters.

- PubMed. (1993). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films. Biochimica et Biophysica Acta.

- SlidePlayer. (n.d.). Fluorescence and phosphorescence spectrophotometric analysis.

- Royal Society of Chemistry. (2023). Revisiting the anti-heavy-atom effect: absence of halogen-based bonding and lack of enhanced aggregation-induced emission in bromine-substituted tetraphenylethylene derivatives.

- Google Patents. (1998). WO1998000385A1 - Process for producing benzophenone compounds.

- Royal Society of Chemistry. (1998). Investigations of the heavy atom effect occurring in bianthryl and 10,10′-dibromobianthryl. Fluorescence, cyclovoltamperometric and actinometric studies. Physical Chemistry Chemical Physics.

- BenchChem. (2025). A Technical Guide to the Triplet State Quantum Yield of 3-Ethylbenzophenone.

- Chemistry LibreTexts. (2023). Fluorescence and Phosphorescence.

- National Institutes of Health. (2021). Reaction amplification with a gain: Triplet exciton–mediated quantum chain using mixed crystals with a tailor-made triplet sensitizer.

- ResearchGate. (2024). Photophysical properties of benzophenone (BP)

- ResearchGate. (n.d.). UV absorption spectra of products 3 a–3 e with BP(A), 3 f–3 j with...

- Institute of Physical Chemistry, Polish Academy of Sciences. (n.d.). unique transient absorption spectrometer.

- ResearchGate. (2002).

- Royal Society of Chemistry. (2023). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations.

- achemical.com. (n.d.).

- Princeton University. (2020).

- ACS Publications. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens.

- National Institute of Standards and Technology. (n.d.). Benzophenone. NIST WebBook.

- Google Patents. (1987). CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.

- Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy.

- Research Collection, ETH Zurich. (2021). All-XUV Pump-Probe Transient Absorption Spectroscopy of the Structural Molecular Dynamics of Di-iodomethane.

- ResearchGate. (2017).

- Preprints.org. (2020). Iodine(III) in Photochemistry. A brief Overview.

- Scholarly Publications Leiden University. (2021).

- Frontiers in Chemistry. (2020). Recent Synthetic Applications of the Hypervalent Iodine(III)

- National Institutes of Health. (2022). Transient Absorption Spectroscopic Investigation of the Photocyclization–Deprotection Reaction of 3′,5′-Dimethoxybenzoin Fluoride.

- ResearchGate. (2024). Transient absorption spectra of 1 (c = 1.33 × 10⁻⁴ M), (top) and 2 (c =...

- SlideShare. (n.d.). Fluorescence and phosphorescence.

- National Institutes of Health. (2021).

- AIR Unimi. (n.d.). Intrinsic and Extrinsic Heavy Atom Effect on the Multifaceted Emissive Behavior of Cyclic Triimidazole.

- ResearchGate. (n.d.). UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol)...

- University College London. (2012). Supporting Information for - Measured binding coefficients for iodine and ruthenium dyes.

- Sci-Hub. (2012). Photophysical study of the Dibenzylideneacetones and 3-Benzylidenethiochroman-4-ones. Journal of Computational Methods in Sciences and Engineering.

- Sci-Hub. (1970). The external heavy atom effect on radiative and radiationless transitions from the benzophenone-sensitized triplet of some perdeuterated and perprotonated aromatic hydrocarbons. Chemical Physics Letters.

- MDPI. (2023). Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O₂.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 3. Investigations of the heavy atom effect occurring in bianthryl and 10,10′-dibromobianthryl. Fluorescence, cyclovoltamperometric and actinometric studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. air.unimi.it [air.unimi.it]

- 6. China offers this compound,2,4,6-Trimethyliodobenzene,Methyl4-amino-3-iodobenzoate,METHYL3-IODO-4-METHOXYBENZOATE,2-Iodo-1-indanone Manufacturer [dgtbcb.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzophenone [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. phys.ubbcluj.ro [phys.ubbcluj.ro]

- 12. photoscience.pl [photoscience.pl]

- 13. edinst.com [edinst.com]

- 14. Reaction amplification with a gain: Triplet exciton–mediated quantum chain using mixed crystals with a tailor-made triplet sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 3,3'-Diiodobenzophenone in Common Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 3,3'-Diiodobenzophenone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a framework for its determination based on physicochemical properties and the fundamental principle of "like dissolves like." It further provides a robust, step-by-step protocol for experimentally quantifying its solubility in various common organic solvents. This document is intended to serve as a foundational resource, enabling researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound.

Introduction: The Significance of Solubility in a Research Context

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in chemical and pharmaceutical sciences.[1] For a compound like this compound, understanding its solubility profile is paramount for a variety of applications, including:

-

Reaction Media Selection: Choosing an appropriate solvent that can dissolve reactants is fundamental to achieving optimal reaction kinetics and yield.

-

Crystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by recrystallization.[1]

-

Analytical Characterization: Techniques such as chromatography and spectroscopy often require the analyte to be dissolved in a suitable solvent.

-

Formulation Development: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and therapeutic efficacy.

This compound, a halogenated derivative of benzophenone, presents a unique set of physicochemical properties that govern its interaction with different solvents. This guide will delve into these properties to predict and experimentally verify its solubility.

Physicochemical Properties of this compound

A thorough understanding of the molecular characteristics of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 25186-99-6 | [2][3] |

| Molecular Formula | C₁₃H₈I₂O | [2] |

| Molecular Weight | 434.01 g/mol | [2] |

| Appearance | Yellow crystalline powder | [4] |

| Melting Point | 147-149 °C | [2] |

| Boiling Point | 458.2±30.0 °C (Predicted) | [2] |

| Density | 2.050 g/cm³ | [2] |

The structure of this compound, characterized by a central carbonyl group and two phenyl rings substituted with iodine atoms, imparts a significant degree of non-polar character. The large, bulky iodine atoms and the aromatic rings contribute to van der Waals forces and π-π stacking interactions. The carbonyl group introduces a dipole moment, lending the molecule some polar character. However, the overall molecule is expected to be predominantly non-polar.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The principle of "similia similibus solvuntur" or "like dissolves like" is a cornerstone of solubility prediction.[1] This principle posits that substances with similar polarities are more likely to be soluble in one another.

Solubility in Non-Polar Solvents

Given the predominantly non-polar nature of this compound, it is anticipated to exhibit good solubility in non-polar organic solvents. The dispersion forces (London forces) between the large, polarizable iodine atoms and the aromatic rings of the solute will interact favorably with the dispersion forces of non-polar solvents.

-

Examples of suitable non-polar solvents include:

-

Toluene

-

Hexane

-

Cyclohexane

-

Carbon Tetrachloride (use with caution due to toxicity)

-

Benzene (use with caution due to toxicity)

-

Solubility in Polar Aprotic Solvents

Polar aprotic solvents possess a dipole moment but lack acidic protons. The carbonyl group of this compound can engage in dipole-dipole interactions with these solvents. Therefore, moderate to good solubility is expected.

-

Examples of suitable polar aprotic solvents include:

-

Acetone[4]

-

Ethyl acetate

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Solubility in Polar Protic Solvents

Polar protic solvents have acidic protons and can act as hydrogen bond donors. While this compound has a carbonyl group that can act as a hydrogen bond acceptor, it lacks hydrogen bond donating capabilities. Its large non-polar surface area will likely hinder its interaction with the highly ordered hydrogen-bonding network of protic solvents.

-

Qualitative data indicates solubility in ethanol. [4]

-

Solubility is expected to decrease with increasing solvent polarity and hydrogen bonding capacity. Therefore, solubility in methanol would likely be lower than in ethanol, and significantly lower in water.

-

Examples of polar protic solvents (in decreasing order of anticipated solubility):

-

Ethanol

-

Methanol

-

Isopropanol

-

Water (insoluble)[4]

-

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of this compound.[5]

Materials and Equipment

-

This compound

-

A selection of organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Constant temperature water bath or incubator

-

Vortex mixer

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven

Experimental Workflow

Sources

- 1. chem.ws [chem.ws]

- 2. 25186-99-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. China offers this compound,2,4,6-Trimethyliodobenzene,Methyl4-amino-3-iodobenzoate,METHYL3-IODO-4-METHOXYBENZOATE,2-Iodo-1-indanone Manufacturer [dgtbcb.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Structural and Spectroscopic Characterization of 3,3'-Diiodobenzophenone

This guide provides an in-depth technical overview of 3,3'-Diiodobenzophenone, a halogenated aromatic ketone of significant interest to researchers, scientists, and drug development professionals. Due to the prevalence of the benzophenone scaffold in medicinal chemistry, a thorough understanding of its substituted derivatives is crucial for the rational design of novel therapeutic agents.[1][2][3] This document details the synthesis, predicted crystallographic structure, and expected spectroscopic characteristics of this compound, offering field-proven insights into its molecular architecture.

Introduction: The Significance of Substituted Benzophenones

Benzophenone and its derivatives are a class of organic compounds that have garnered considerable attention in the field of drug discovery due to their diverse biological activities.[1][2] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] The pharmacological profile of a benzophenone derivative is heavily influenced by the nature and position of substituents on its phenyl rings. Halogenation, in particular, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The introduction of iodine atoms, as in this compound, is a strategic modification that can enhance these properties, making it a valuable compound for further investigation in medicinal chemistry.

Synthesis of this compound

A reliable method for the synthesis of this compound is the Friedel-Crafts acylation reaction.[5][6] This classic electrophilic aromatic substitution allows for the formation of the ketone bridge between two iodinated phenyl rings.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on established methods for the synthesis of benzophenones.[1][3][5][6]

Materials:

-

3-Iodobenzoyl chloride

-

Iodobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 3-iodobenzoyl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, add iodobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.[7]

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Predicted Crystal Structure of this compound

While the definitive crystal structure of this compound is not publicly available, a comprehensive analysis can be inferred from the known crystal structure of its close analog, 3,3'-Dibromobenzophenone.[8] The substitution of bromine with iodine is expected to have a minimal impact on the overall molecular conformation, with the primary difference being the increased bond lengths and van der Waals radius of the halogen atoms.

Analysis Based on the 3,3'-Dibromobenzophenone Analogue

The crystal structure of 3,3'-Dibromobenzophenone reveals that the molecule is not planar due to steric hindrance between the two phenyl rings.[8] The two phenyl rings are twisted out of the plane of the central carbonyl group. This non-planar conformation is a characteristic feature of many benzophenone derivatives.

Table 1: Predicted Crystallographic Parameters for this compound (based on 3,3'-Dibromobenzophenone)

| Parameter | Predicted Value/System |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a | ~4.0 Å |

| b | ~11.7 Å |

| c | ~24.7 Å |

| Z (Molecules/unit cell) | 4 |

Note: The unit cell dimensions are based on the dibromo-analogue and are expected to be slightly larger for the diiodo-compound due to the larger atomic radius of iodine.